3-Phenyl-1,2,5-thiadiazole

Medicinal Chemistry Muscarinic Receptor Agonists Bioisosterism

Generic substitution of thiadiazole isomers or oxadiazole bioisosteres leads to profound loss of pharmacological activity, as demonstrated by direct head-to-head evidence where the 1,2,5-thiadiazole core proved non-interchangeable for potent muscarinic agonism. 3-Phenyl-1,2,5-thiadiazole (CAS 4057-62-9) is the exact building block required to maintain the π-electron-deficient character and predictable nucleophilic substitution chemistry essential for medicinal chemistry and materials science programs. - Confirmed superiority over the 1,2,5-oxadiazole analogue in maintaining potent muscarinic agonist activity, making it a rational entry point for Alzheimer's and schizophrenia targets. - Enables synthesis of nanomolar anti-HIV-1 NNRTI libraries (close regioisomer scaffold validated); the phenyl handle allows straightforward SAR exploration to combat drug-resistant strains. - Standard 98% purity with reliable supply chain; request quote for bulk quantities and custom derivatization services.

Molecular Formula C8H6N2S
Molecular Weight 162.21 g/mol
CAS No. 4057-62-9
Cat. No. B14146490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2,5-thiadiazole
CAS4057-62-9
Molecular FormulaC8H6N2S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NSN=C2
InChIInChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-11-10-8/h1-6H
InChIKeyUNEXGUNKELZLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,2,5-thiadiazole: Core Properties and Market Position


3-Phenyl-1,2,5-thiadiazole (CAS 4057-62-9) is a five-membered, aromatic heterocycle containing a 1,2,5-thiadiazole ring substituted with a phenyl group at the 3-position. It is a member of the broader thiadiazole class, which is characterized by a sulfur atom and two nitrogen atoms within the ring. The 1,2,5-isomer is notable for its π-electron-deficient nature and thermal stability, making it a valuable scaffold in medicinal chemistry and materials science [1]. The compound is typically procured as a building block for further derivatization rather than as a final active pharmaceutical ingredient.

Procurement Context Synthetic building block for derivatization, not a final active pharmaceutical ingredient
Scaffold Chemistry Electron-deficient 1,2,5-thiadiazole; nucleophilic substitution at carbon, sulfur, or ring proton
Research Domain Medicinal chemistry derivatization and materials science intermediate

Why 3-Phenyl-1,2,5-thiadiazole Cannot Be Replaced by Analogs


Generic substitution of 3-phenyl-1,2,5-thiadiazole with other thiadiazole isomers or bioisosteres is highly inadvisable due to profound differences in electronic structure, reactivity, and biological activity. The specific arrangement of nitrogen atoms within the 1,2,5-isomer confers a unique π-electron-deficient character that dictates its nucleophilic substitution patterns and metal-coordinating ability, which are distinct from the 1,2,3- or 1,3,4-isomers [1]. Furthermore, even bioisosteric replacements like the 1,2,5-oxadiazole (furazan) analog have been demonstrated to result in a substantial loss of pharmacological activity, underscoring the non-interchangeable nature of the 1,2,5-thiadiazole core [2]. For research and development requiring this precise electronic and steric profile, sourcing the exact CAS 4057-62-9 compound is a critical quality control parameter.

Isomer Reactivity 1,2,3-Thiadiazole isomer may undergo ring-opening rearrangements, altering reaction pathway versus the 1,2,5-scaffold
Bioisostere Activity 1,2,5-Oxadiazole analog reported substantially lower muscarinic agonist activity; activity may not transfer between cores

3-Phenyl-1,2,5-thiadiazole Differentiation vs. Closest Analogs


Muscarinic Agonist Activity: 1,2,5-Thiadiazole vs. Oxadiazole

In a direct head-to-head comparison, a 1,2,5-thiadiazole-based muscarinic agonist (compound 17d) exhibited significantly higher potency than its iso-π-electronic 1,2,5-oxadiazole (furazan) analog (compound 37) [1]. The study explicitly states that the oxadiazole and pyrazine analogs were 'substantially less active' than the thiadiazole parent compound [1].

Muscarinic Agonist Potency
Head-to-head
1,2,5-Thiadiazole derivative (17d): reported high m1 potency
1,2,5-Oxadiazole analog (37): substantially less active
Reported core-dependent activity difference
Human M1/M2 receptor cell lines
Medicinal Chemistry Muscarinic Receptor Agonists Bioisosterism

1,2,5- vs. 1,2,3-Thiadiazole Nucleophilic Reactivity

The 1,2,5-thiadiazole ring system demonstrates a distinct reactivity pattern compared to the 1,2,3-isomer. While the 1,2,5-thiadiazole is reactive toward nucleophilic attack at carbon, sulfur, or a ring proton, the 1,2,3-thiadiazole isomer is known to undergo ring-opening reactions and rearrangements, which are not a primary feature of the 1,2,5-system [1][2].

Nucleophilic Reactivity
Class-level
1,2,5-Isomer: nucleophilic attack at carbon/sulfur
1,2,3-Isomer: ring-opening and rearrangement
Reactivity pattern differs between isomers
Qualitative class-level observation
Organic Chemistry Reaction Mechanisms Heterocyclic Reactivity

Anti-HIV-1 Activity: Phenyl Substitution SAR

Structure-activity relationship (SAR) studies on 4-phenyl-1,2,5-thiadiazole derivatives reveal that the substitution pattern on the phenyl ring has a dramatic effect on anti-HIV-1 potency. The unsubstituted parent compound (EC50 = 23 µM) shows significantly weaker activity compared to its 2,6-dichloro analog (EC50 = 240 nM), which itself is less potent than the optimized N-methyl-N-propylcarbamate derivative (EC50 = 13 nM) [1]. This underscores the value of the base 3-phenyl scaffold (CAS 4057-62-9) as a starting point for building in potency via directed derivatization.

Anti-HIV-1 SAR
Cross-study
EC50 range: 23 µM (parent) to 13 nM (optimized) — ~1,770-fold difference
Supports scaffold derivatization for activity improvement
MT-4 cells / HIV-1 IIIB / MTT assay
Antiviral Research HIV-1 Reverse Transcriptase Structure-Activity Relationship (SAR)

Application Scenarios for 3-Phenyl-1,2,5-thiadiazole


CNS-Penetrant Muscarinic M1 Agonist Design

Based on the direct head-to-head evidence showing the 1,2,5-thiadiazole core's superiority over the oxadiazole bioisostere in maintaining potent muscarinic agonist activity [1], 3-phenyl-1,2,5-thiadiazole (CAS 4057-62-9) is a rational starting material for medicinal chemistry programs targeting neurological disorders such as Alzheimer's disease and schizophrenia. The phenyl substituent provides a versatile handle for further SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Next-Generation NNRTI Building Block

Quantitative SAR data confirms that the 4-phenyl-1,2,5-thiadiazole scaffold (a close regioisomer) can yield highly potent (nanomolar) anti-HIV-1 agents [2]. This makes 3-phenyl-1,2,5-thiadiazole (CAS 4057-62-9) a compelling starting point for synthesizing and screening libraries of novel NNRTIs, particularly in efforts to combat drug-resistant HIV strains. The ability to introduce various substituents on the phenyl ring is a key advantage for modulating activity and selectivity.

Electronic Materials and Ligands Intermediate

The class-level evidence establishes that the 1,2,5-thiadiazole ring is an electron-deficient heterocycle with predictable nucleophilic substitution chemistry [3]. This makes 3-phenyl-1,2,5-thiadiazole (CAS 4057-62-9) an attractive intermediate for the synthesis of organic semiconductors, nonlinear optical materials, and metal-organic frameworks (MOFs). The phenyl group can facilitate further functionalization or π-stacking interactions, allowing for the fine-tuning of electronic and photophysical properties.

Application
Selection Property
Validation Focus
Muscarinic M1 receptor signaling studies
Scaffold with reported m1 agonist activity vs. oxadiazole
Receptor-binding and selectivity assays (M1/M2)
HIV-1 RT inhibitor derivatization studies
Phenyl-substitutable scaffold with reported anti-HIV-1 SAR
Cell-based antiviral assays (MT-4/MTT) for EC50 determination
Organic electronic materials synthesis
Electron-deficient heterocycle; nucleophilic substitution chemistry
Photophysical and electronic property characterization

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